2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide typically starts with 2,3-dimethoxybenzoic acid. This compound undergoes a series of reactions, including amide formation with 4-(1-piperidinylcarbonyl)phenylamine. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be compared with other similar benzamide compounds, such as:
2,3-dimethoxybenzamide: This compound lacks the piperidinylcarbonyl group, which may result in different biological activities.
4-(1-piperidinylcarbonyl)phenylbenzamide: This compound lacks the dimethoxy groups, which can affect its chemical reactivity and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-6-7-17(19(18)27-2)20(24)22-16-11-9-15(10-12-16)21(25)23-13-4-3-5-14-23/h6-12H,3-5,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHVBXOAQDFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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